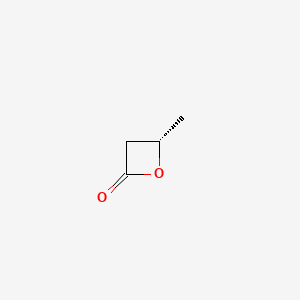

(-)-beta-Butyrolactone

Descripción general

Descripción

(-)-beta-Butyrolactone, also known as ®-4-Butyrolactone, is a chiral lactone with the molecular formula C4H6O2. It is a colorless liquid with a characteristic odor and is known for its role as an intermediate in various chemical reactions. This compound is of significant interest due to its applications in organic synthesis and its presence in various natural products.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (-)-beta-Butyrolactone can be synthesized through several methods. One common approach involves the oxidation of 1,4-butanediol using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the cyclization of gamma-hydroxybutyric acid under acidic conditions.

Industrial Production Methods: In industrial settings, this compound is often produced via the dehydrogenation of 1,4-butanediol in the presence of a copper-based catalyst. This method is favored due to its efficiency and cost-effectiveness.

Análisis De Reacciones Químicas

Polymerization Reactions

(-)-β-Butyrolactone undergoes stereoselective ring-opening polymerization (ROP) through three primary mechanisms:

Key findings:

-

Anionic polymerization proceeds via C3 deprotonation, forming crotonate-initiated chains .

-

NHC-CDI betaines induce nucleophilic C–O(carboxyl) cleavage without racemization, achieving >99% enantiomeric retention .

-

Yttrium catalysts enable sequential ROP with ε-decalactone, producing semicrystalline block copolymers (Tₘ = 53°C) .

Reactivity with Nucleophiles

The strained β-lactone ring reacts selectively with nucleophiles:

Notable characteristics:

-

Alkylation rates follow: guanosine > RNA ≈ denatured DNA > dsDNA .

-

Adducts exhibit fluorescence at λₑₓ = 320 nm/λₑₘ = 400 nm, enabling spectroscopic tracking .

-

Phenoxide initiators exhibit Brønsted basicity (pKₐ = 8.2-10.4) controlling propagation rates .

Catalytic Ring-Opening Processes

Chiral resolution and derivatization occur through asymmetric catalysis:

Critical observations:

-

Cobalt-aluminum catalysts induce configuration inversion during carbonylation (R→S) .

-

Kinetic resolution occurs in zinc-mediated ROP, favoring (R)-enantiomers (k_rel = 3.2) .

-

Acidic protons (e.g., in alcohols) undergo H-bonding with amide ligands, activating monomer coordination .

Copolymerization Systems

(-)-β-Butyrolactone forms engineered copolymers with controlled architectures:

Synthetic advantages:

Aplicaciones Científicas De Investigación

2.1 Drug Delivery Systems

Due to its biocompatibility, β-BL is being investigated for use in drug delivery systems. Polymers derived from β-BL can encapsulate drugs and provide controlled release profiles, which are essential for therapeutic efficacy. Studies have shown that PBL-based carriers can effectively deliver anti-cancer drugs while minimizing side effects .

2.2 Therapeutic Potential

Research has highlighted the potential therapeutic applications of β-BL derivatives. For example, certain derivatives exhibit anti-inflammatory and antioxidant properties, making them candidates for treating various diseases . However, it is crucial to consider safety profiles, as β-BL has been classified as possibly carcinogenic to humans based on animal studies .

Industrial Applications

3.1 Solvent Properties

In industrial settings, β-BL serves as a solvent due to its ability to dissolve a wide range of organic compounds. Its low toxicity compared to other solvents makes it a preferred choice in various chemical processes.

3.2 Chemical Intermediate

β-BL is also used as an intermediate in the synthesis of other chemicals and materials, including pharmaceuticals and agrochemicals. Its versatility allows it to participate in numerous chemical reactions, facilitating the production of complex molecules.

Case Studies

Case Study 1: Biodegradable Polymers

A recent investigation into biodegradable polymers derived from β-BL demonstrated their effectiveness in reducing plastic waste while maintaining desirable mechanical properties. The study highlighted the potential for these materials in packaging and agricultural applications .

Case Study 2: Drug Delivery Mechanisms

Another study focused on the use of β-BL-based polymers for targeted drug delivery in cancer therapy. The results indicated that these polymers could enhance drug solubility and bioavailability while providing controlled release mechanisms .

Mecanismo De Acción

The mechanism of action of (-)-beta-Butyrolactone involves its interaction with various molecular targets and pathways. It can act as a precursor to gamma-hydroxybutyric acid, which exerts its effects by binding to gamma-aminobutyric acid receptors in the brain. This interaction modulates neurotransmitter release and influences neuronal activity.

Comparación Con Compuestos Similares

Gamma-butyrolactone: A structurally similar compound with similar chemical properties.

1,4-Butanediol: A related compound that can be synthesized from (-)-beta-Butyrolactone.

Gamma-hydroxybutyric acid: A derivative of this compound with significant biological activity.

Uniqueness: this compound is unique due to its chiral nature, which allows it to participate in stereoselective reactions. This property makes it valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and other applications.

Actividad Biológica

(-)-beta-Butyrolactone (BBL), a five-membered lactone, has garnered attention due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

BBL is a chiral compound with significant implications in medicinal chemistry. It functions primarily as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK5, which plays a crucial role in various cellular processes including cell cycle regulation and neuronal function . The compound has also been investigated for its effects on inflammation, metabolism, and addiction.

1. Inhibition of Cyclin-Dependent Kinases

BBL selectively inhibits CDK5, impacting neuronal signaling pathways. Studies have shown that BBL administration can lead to a decrease in heroin-seeking behavior in animal models, suggesting its potential in treating substance use disorders .

Table 1: Effects of this compound on CDK5 Activity

| Study Reference | Dose (ng/side) | Effect on Heroin-Seeking Behavior | Mechanism |

|---|---|---|---|

| 100 | Decrease | CDK5 inhibition in BLA |

2. Anti-Inflammatory Properties

BBL exhibits anti-inflammatory effects by modulating the NF-κB signaling pathway. This mechanism has been demonstrated in murine models of non-alcoholic steatohepatitis (NASH), where BBL reduced inflammation and improved metabolic parameters .

Table 2: Anti-Inflammatory Effects of this compound

3. Potential Antitumor Activity

Research indicates that BBL may possess antitumor properties. It has shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), which is implicated in cancer progression and metabolic diseases. The compound's derivatives have been evaluated for their cytotoxic effects on various cancer cell lines .

Table 3: Antitumor Activity of this compound Derivatives

Case Study 1: Treatment of Substance Use Disorders

In a controlled study involving rats trained for heroin self-administration, the administration of BBL post-reactivation significantly reduced heroin-seeking behavior. This suggests that BBL may be effective in preventing relapse in individuals with substance use disorders.

Case Study 2: Non-Alcoholic Fatty Liver Disease

A recent investigation into the effects of BBL on NASH demonstrated that it significantly attenuated liver inflammation and improved metabolic outcomes in murine models. These findings suggest potential therapeutic applications for metabolic diseases linked to inflammation .

Propiedades

IUPAC Name |

(4S)-4-methyloxetan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3-2-4(5)6-3/h3H,2H2,1H3/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCLMSFRWBPUSK-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65058-82-4 | |

| Record name | beta-Butyrolactone, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065058824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-BUTYROLACTONE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X25Z9LJI75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.